Differentiation in Physical Properties: Boiling Point Comparison with Isophorone
The target compound, 3,4,4-trimethyl-2-cyclohexen-1-one, exhibits a significantly lower boiling point at atmospheric pressure compared to its structural isomer, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This difference is critical for applications requiring specific volatility profiles or where thermal sensitivity is a concern [1] [2].
| Evidence Dimension | Boiling Point (Tboil) at 760 mmHg |
|---|---|
| Target Compound Data | 490.2 K (217.0 °C) |
| Comparator Or Baseline | Isophorone: 488.5 K (215.3 °C) |
| Quantified Difference | +4.9 K / +1.7 °C higher for target compound |
| Conditions | Atmospheric pressure (760 mmHg) [1] [2] |
Why This Matters
A higher boiling point directly influences distillation parameters, vapor pressure, and evaporation rates, making this compound a more thermally robust option for high-temperature reactions or applications where lower volatility is required.
- [1] NIST Chemistry WebBook. 2-Cyclohexen-1-one, 3,4,4-trimethyl-. (accessed 2026). View Source
- [2] Weast, R. C., & Grasselli, J. G. (Eds.). (1989). CRC Handbook of Data on Organic Compounds (2nd ed.). CRC Press. View Source
